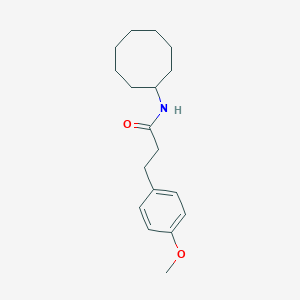![molecular formula C19H22FN5OS B262678 ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B262678.png)
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by the presence of fluorobenzyl, benzyl, and tetrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with 3-hydroxybenzylamine to form an intermediate, which is then reacted with 1-methyl-1H-tetrazole-5-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The fluorobenzyl and tetrazolyl groups may play a role in binding to these targets, while the benzylamine moiety can modulate the compound’s overall activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
Uniqueness
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of both fluorobenzyl and tetrazolyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C19H22FN5OS |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-11-5-10-21-13-15-6-4-8-17(12-15)26-14-16-7-2-3-9-18(16)20/h2-4,6-9,12,21H,5,10-11,13-14H2,1H3 |
Clave InChI |
FYNCPMWJWMPZRT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3F |
SMILES canónico |
CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B262597.png)
![N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B262599.png)







![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)

![1-Cyclohexyl-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)

